1-(2-Methylphenyl)pyrrolidine-2,4-dione
Overview
Description
1-(2-Methylphenyl)pyrrolidine-2,4-dione is a chemical compound characterized by a pyrrolidine ring substituted with a 2-methylphenyl group. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Pyrrolidine derivatives, which include 1-(2-methylphenyl)pyrrolidine-2,4-dione, have been found to inhibit cox-2 .
Mode of Action
It is known that pyrrolidine derivatives can inhibit cox-2, which suggests that this compound may also interact with this enzyme .
Biochemical Pathways
The inhibition of cox-2 by pyrrolidine derivatives can affect the synthesis of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
The inhibition of cox-2 by pyrrolidine derivatives can lead to a decrease in the production of prostaglandins, which can reduce inflammation and pain .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of this compound .
Biochemical Analysis
Biochemical Properties
1-(2-Methylphenyl)pyrrolidine-2,4-dione plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes such as pH regulation and ion transport . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to alterations in metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules, leading to changes in cellular responses to external stimuli . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors, which can result in either inhibition or activation of their functions . This binding can lead to changes in the conformation of the target molecules, thereby affecting their activity and downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular functions, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity and improvement in metabolic functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, such as carbonic anhydrase and other oxidoreductases . These interactions can lead to changes in metabolic flux and levels of metabolites, thereby influencing the overall metabolic state of the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization of this compound within cells can affect its activity and function, as it may interact with different biomolecules depending on its distribution.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)pyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylbenzylamine with succinic anhydride under acidic conditions to form the desired pyrrolidine-2,4-dione ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halides or alkyl groups .
Scientific Research Applications
1-(2-Methylphenyl)pyrrolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with similar structural features but different biological activities.
1-Methyl-2-pyrrolidinone: A related compound used as a solvent and in various chemical reactions.
Uniqueness: 1-(2-Methylphenyl)pyrrolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(2-methylphenyl)pyrrolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-4-2-3-5-10(8)12-7-9(13)6-11(12)14/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFANGHWGDMFRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(=O)CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1519622-89-9 | |
Record name | 1-(2-methylphenyl)pyrrolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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